molecular formula C18H19ClN4O4 B12796109 5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide CAS No. 82241-29-0

5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide

Cat. No.: B12796109
CAS No.: 82241-29-0
M. Wt: 390.8 g/mol
InChI Key: FEWQWUFOYTYZAO-UHFFFAOYSA-N
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Description

5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and industry. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, a cyclohexyl group, and a tetrahydro-pyrimidinecarboxamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-chlorobenzoyl chloride with an appropriate amine to form the corresponding amide. This intermediate is then subjected to cyclization reactions to form the tetrahydro-pyrimidinecarboxamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chlorobenzoyl group, where nucleophiles replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, resulting in the desired therapeutic or industrial effects .

Comparison with Similar Compounds

Similar Compounds

    Sodium 4-((4-chlorobenzoyl)amino)benzoate: Similar in structure but with different functional groups.

    4-Chlorobenzoyl chloride: A precursor in the synthesis of the target compound.

    2-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide: A closely related compound with slight structural variations

Uniqueness

5-((4-Chlorobenzoyl)amino)-N-cyclohexyl-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinecarboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial purposes.

Properties

CAS No.

82241-29-0

Molecular Formula

C18H19ClN4O4

Molecular Weight

390.8 g/mol

IUPAC Name

5-[(4-chlorobenzoyl)amino]-N-cyclohexyl-2,4-dioxo-1H-pyrimidine-6-carboxamide

InChI

InChI=1S/C18H19ClN4O4/c19-11-8-6-10(7-9-11)15(24)21-13-14(22-18(27)23-17(13)26)16(25)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2,(H,20,25)(H,21,24)(H2,22,23,26,27)

InChI Key

FEWQWUFOYTYZAO-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C2=C(C(=O)NC(=O)N2)NC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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